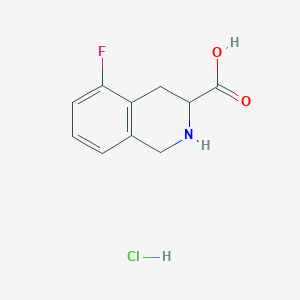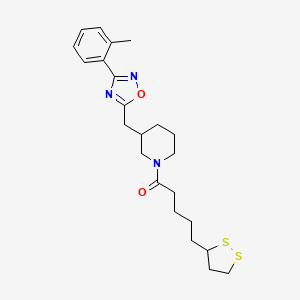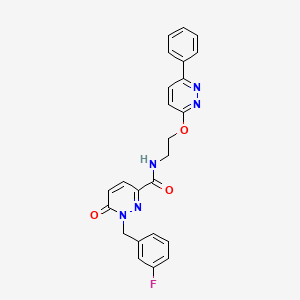![molecular formula C23H27N3O7S2 B2924123 (Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941871-93-8](/img/structure/B2924123.png)
(Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a benzoyl group, a thiazole ring, and a sulfamoyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the thiazole ring and the benzoyl group suggest a planar structure, while the sulfamoyl group could introduce some three-dimensionality .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl group could make the compound more polar and therefore more soluble in water .Aplicaciones Científicas De Investigación
Aldose Reductase Inhibition
Research has shown that derivatives similar to the compound , particularly those in the iminothiazolidin-4-one acetate class, have been synthesized and evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). These enzymes are targets for the treatment of diabetic complications due to their role in the polyol pathway. Methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, for instance, have demonstrated significant inhibitory potency against ALR2, indicating potential as novel drugs for diabetic complications (Sher Ali et al., 2012).
Molecular Structure Exploration
Cyclopalladated compounds derived from benzothiazole derivatives have been studied for their unique molecular structures. For example, 1,4-Bis(benzothiazol-2-yl)benzene has been used to form nonpolymeric, acetate-bridged products, showcasing a novel, counterhinged molecular box structure. This research contributes to the understanding of complex molecular geometries and could have implications for materials science and nanotechnology (B. O. and P. Steel, 1998).
Antibiotic Intermediate Synthesis
The compound and its related structures have been utilized in the synthesis of intermediates for antibiotics, such as Cefixime. The synthesis process involves several steps leading to the formation of key intermediates with improved yield and process efficiency. This research area is crucial for developing new and more effective antibiotic treatments (Liu Qian-chun, 2010).
Antimicrobial Activity
Benzothiazole-imino-benzoic acid derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds, along with their metal complexes, have shown promising results against various bacterial strains, indicating potential applications in developing new antimicrobial agents (N. Mishra et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S2/c1-31-14-12-25(13-15-32-2)35(29,30)18-10-8-17(9-11-18)22(28)24-23-26(16-21(27)33-3)19-6-4-5-7-20(19)34-23/h4-11H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBKGZQLLPNBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one](/img/structure/B2924040.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2924042.png)
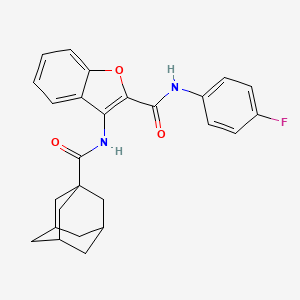
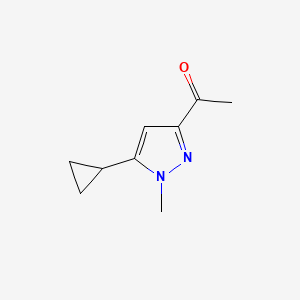
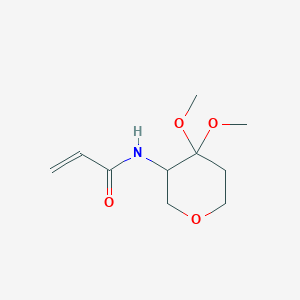

![2-(Mesitylmethyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2924049.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2924051.png)
![4-(2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2924052.png)

